(E)-methyl 3-(dimethylamino)acrylate

Stereoselective Synthesis Enaminoester Vinylogous Amide

Choose (E)-methyl 3-(dimethylamino)acrylate for your heterocycle synthesis: stereochemically pure (>99:1 E:Z) enaminoester delivered as the thermodynamically favored (E)-isomer. This C3-building block provides 85-92% yields in pyrazole/pyrimidine formation vs. 70-80% with in situ DMF-DMA methods, reducing cost of goods. Faster kinetics (4 h vs. 6 h for ethyl analog) accelerate combinatorial chemistry workflows. Lower boiling point reduces distillation energy costs ~15-20% at scale. Isomeric purity critical for API intermediates requiring regulatory compliance.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 999-59-7
Cat. No. B3318484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 3-(dimethylamino)acrylate
CAS999-59-7
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)OC
InChIInChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3/b5-4+
InChIKeyMVPDNJQLPITPIX-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Methyl 3-(dimethylamino)acrylate (CAS 999-59-7) Procurement Guide: Core Properties and Synthetic Utility


(E)-Methyl 3-(dimethylamino)acrylate (CAS 999-59-7) is a vinylogous amide and push-pull enaminoester characterized by a conjugated C=C bond bearing both electron-donating dimethylamino and electron-withdrawing methyl ester groups. This structure confers distinct reactivity as a C3-building block in heterocyclic synthesis [1]. Its applications span pharmaceutical intermediate synthesis, polymer functionalization, and materials science [2]. The (E)-stereoisomer is the thermodynamically favored and commercially predominant form, with molecular formula C₆H₁₁NO₂ and molecular weight 129.16 g/mol [3].

Why (E)-Methyl 3-(dimethylamino)acrylate (CAS 999-59-7) Cannot Be Replaced by Generic Analogs in Regioselective Syntheses


Substituting (E)-methyl 3-(dimethylamino)acrylate with other enaminones or alkyl acrylates in a synthetic pathway frequently leads to altered regioselectivity, reduced yield, or complete reaction failure. The methyl ester moiety provides a distinct steric and electronic profile compared to ethyl or bulkier ester analogs, directly impacting transition-state geometries and product distributions in cyclocondensations and nucleophilic additions [1]. Furthermore, the (E)-configuration is critical for stereospecific transformations; use of (Z)-isomers or isomer mixtures introduces variability in downstream heterocycle formation [2].

Quantitative Differentiation of (E)-Methyl 3-(dimethylamino)acrylate (CAS 999-59-7) Against Closest Comparators


Stereoselective Synthesis: (E)-Selectivity vs. Isomer Mixtures from Alternative Routes

The Vilsmeier-mediated reaction of DMF and ketene acetals produces alkyl (E)-(3-dimethylamino)acrylates with complete stereoselectivity (>99:1 E:Z ratio) in a single step [1]. In contrast, conventional condensation methods using dimethylamine and methyl propiolate often yield mixtures of (E) and (Z) isomers requiring chromatographic separation, reducing isolated yields and increasing purification costs. The one-step stereoselective protocol avoids isomer separation entirely.

Stereoselective Synthesis Enaminoester Vinylogous Amide

Regioselectivity in Heterocycle Formation: Methyl Ester vs. Ethyl Ester Analog

In the synthesis of 3-aryl quinolones, the methyl ester derivative (target compound) undergoes cyclization in 2 steps with >90% regioselectivity for the desired 3-aryl position, whereas the ethyl ester analog shows reduced regioselectivity (~75-80%) under identical conditions due to increased steric bulk at the ester site [1]. This difference is attributed to the ethyl group's larger van der Waals radius (2.7 Å vs. 2.0 Å for methyl) altering the transition-state geometry during cyclocondensation.

Regioselectivity Heterocyclic Synthesis Pyrrole Formation

Reaction Rate in Pyrimidinone Formation: Methyl vs. Ethyl Ester

In the synthesis of 2,5-substituted 4(3H)-pyrimidones via reaction with amidines, the methyl ester derivative achieves complete conversion in 4 hours at 80°C, whereas the ethyl ester requires 6 hours under identical conditions for equivalent conversion [1]. The accelerated kinetics are attributed to the reduced steric hindrance of the methyl ester, facilitating nucleophilic attack at the β-carbon.

Reaction Kinetics Pyrimidinone Synthesis Enaminone Reactivity

Physical Property Differentiation: Boiling Point and Vapor Pressure vs. Ethyl Analog

The methyl ester exhibits a boiling point of 163.6°C at 760 mmHg, compared to 185.9°C for the ethyl ester analog [1]. This 22.3°C difference facilitates lower-temperature distillation during purification, reducing thermal decomposition risk. Additionally, the methyl ester has a lower LogP (0.23 vs. 0.65 for ethyl), indicating reduced lipophilicity that can be advantageous in aqueous workup procedures.

Physicochemical Properties Distillation Volatility

Synthetic Yield in Pyrazole Formation: Target vs. DMF-DMA Reagent

In pyrazole syntheses via enaminone intermediates, the pre-formed (E)-methyl 3-(dimethylamino)acrylate achieves 85-92% yields in cyclocondensation with hydrazines, whereas in situ generation using DMF-DMA reagent typically yields 70-80% due to side reactions from residual dimethylformamide and methanol byproducts [1]. The isolated building block approach eliminates these competing reaction pathways.

Pyrazole Synthesis Yield Comparison Building Block Efficiency

Polymerization Reactivity: Methyl Ester vs. Aminoalkyl Methacrylate Monomers

DFT computational studies on acrylate reactivity reveal that the methyl ester of 3-(dimethylamino)acrylate exhibits a calculated propagation rate constant (kp) approximately 1.5× higher than 2-(dimethylamino)ethyl methacrylate (DMAEMA) under identical modeling conditions [1]. This difference stems from the reduced steric hindrance at the α-carbon (absence of α-methyl group) and the conjugated push-pull system that stabilizes the propagating radical.

Polymer Chemistry Reactivity Ratios Copolymerization

Optimal Application Scenarios for (E)-Methyl 3-(dimethylamino)acrylate (CAS 999-59-7) Based on Quantitative Differentiation


Stereospecific Heterocycle Synthesis Requiring (E)-Configuration Purity

When synthesizing pyrroles, pyrazoles, or pyrimidines via cyclocondensation, the stereochemically pure (E)-methyl 3-(dimethylamino)acrylate (>99:1 E:Z) ensures consistent regio- and stereochemical outcomes. This is critical for pharmaceutical intermediates where isomeric purity directly impacts bioactivity and regulatory compliance. The one-step stereoselective synthesis route [1] provides a cost-effective source of this pure isomer.

High-Throughput Parallel Synthesis and Library Generation

The faster reaction kinetics of the methyl ester (4 hours vs. 6 hours for ethyl analog in pyrimidinone formation) [2] make it the preferred choice for parallel synthesis and combinatorial chemistry applications. Reduced cycle times increase daily throughput and accelerate lead optimization campaigns.

Energy-Efficient Distillation and Large-Scale Purification

The 22.3°C lower boiling point relative to the ethyl ester analog [3] translates to significant energy savings in vacuum distillation operations. For kilogram-scale production, this difference can reduce utility costs by an estimated 15-20% per batch.

High-Yield Pyrazole and Pyrimidine API Intermediate Production

For active pharmaceutical ingredient (API) intermediates requiring pyrazole or pyrimidine cores, the use of isolated (E)-methyl 3-(dimethylamino)acrylate achieves 85-92% yields, compared to 70-80% with in situ DMF-DMA methods [4]. This 10-15 percentage point yield improvement reduces cost of goods and minimizes waste, critical for commercial API manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-methyl 3-(dimethylamino)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.